4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chloro and ethylthio substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as amines or alkyl groups.
Scientific Research Applications
4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effect. Detailed studies on its binding affinity and selectivity are essential to understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine may exhibit unique properties such as enhanced biological activity or improved stability. These differences can be attributed to variations in the substituents attached to the pyrazolo[3,4-d]pyrimidine core.
Properties
Molecular Formula |
C15H14Cl2N4S |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-chloro-1-(2-chloro-2-phenylethyl)-6-ethylsulfanylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C15H14Cl2N4S/c1-2-22-15-19-13(17)11-8-18-21(14(11)20-15)9-12(16)10-6-4-3-5-7-10/h3-8,12H,2,9H2,1H3 |
InChI Key |
RULJKRRCJRXLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CC(C3=CC=CC=C3)Cl)C(=N1)Cl |
Origin of Product |
United States |
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